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3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride

Catalog No.
S8266471
CAS No.
M.F
C8H14Cl2F3N3
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pr...

Product Name

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride

IUPAC Name

3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;dihydrochloride

Molecular Formula

C8H14Cl2F3N3

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C8H12F3N3.2ClH/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12;;/h5H,2-4,12H2,1H3;2*1H

InChI Key

IAYBNQRYZFUTGL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(F)(F)F)CCCN.Cl.Cl

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCCN.Cl.Cl
  • Chemical Building Block

  • Absence of Published Research

    A search for scientific literature on this specific compound using databases like PubMed and Google Scholar yielded no results. This suggests that the compound is either not yet widely studied or the research is not publicly available.

Future Research Directions:

The presence of the pyrazole ring and the amine group suggests potential for this compound to be explored in various areas of scientific research, depending on its specific properties. Here are some hypothetical areas of exploration:

  • Medicinal Chemistry: The pyrazole ring is a common pharmacophore found in many drugs. Research could explore if this compound has any biological activity relevant to drug discovery [].
  • Material Science: The combination of the functional groups in this molecule could be of interest for material science applications, but more research is needed to understand its properties.

3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry due to the trifluoromethyl group, which enhances biological activity and metabolic stability. The molecular formula for this compound is C8H14Cl2F3N3, with a molecular weight of 280.12 g/mol .

The synthesis of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves several key reactions:

  • Formation of the Pyrazole Ring: The initial step typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride, leading to the formation of the pyrazole structure.
  • Introduction of the Trifluoromethyl Group: Following the formation of the pyrazole, lithiation and subsequent trapping with electrophiles allow for the introduction of the trifluoromethyl moiety.
  • Dihydrochloride Salt Formation: The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability.

The biological activity of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride is significant due to its structural features. The trifluoromethyl group is known to improve interactions with biological targets, potentially increasing efficacy in various applications:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for further pharmacological studies.

The exact mechanisms of action and targets remain under investigation but are anticipated to be diverse due to the compound's unique structure .

The synthesis methods for 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride can be summarized as follows:

  • Pyrazole Ring Formation:
    • Reagents: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.
    • Conditions: Typically requires controlled temperature and time for optimal yield.
  • Lithiation and Electrophilic Trapping:
    • Reagents: Lithium diisopropylamide (LDA) or similar bases.
    • Conditions: Anhydrous conditions are often necessary to prevent side reactions.
  • Salt Formation:
    • Method: Reaction with hydrochloric acid to yield the dihydrochloride salt form .

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineTrifluoromethyl group; phenyl ringMedicinal chemistry1-methyl-3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl group; pyrazole ringResearch applications4-(trifluoromethyl)anilineTrifluoromethyl group; aniline structureDyes, pharmaceuticals

Uniqueness

What sets 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-aminedihydrochloride apart is its specific combination of a trifluoromethyl group with a pyrazole ring and a propan-1-amino moiety. This unique structure enhances its biological activity and metabolic stability, making it particularly valuable in drug design and development .

Interaction studies involving 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins can provide insights into its pharmacodynamics.
  • Cellular Assays: Evaluating cellular responses upon treatment with this compound can reveal its effects on cell viability and proliferation.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride, including:

Compound NameStructure Features

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

279.0516873 g/mol

Monoisotopic Mass

279.0516873 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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